molecular formula C20H21F2N5O3S2 B11321081 N-(3-fluoro-2-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3-fluoro-2-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11321081
M. Wt: 481.5 g/mol
InChI Key: JQFDANAGAOFHMZ-UHFFFAOYSA-N
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Description

N-(3-FLUORO-2-METHYLPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a combination of fluorinated aromatic rings, a triazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUORO-2-METHYLPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic synthesis. The process may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

    Introduction of the sulfonamide group: This step often involves the reaction of an amine with a sulfonyl chloride.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUORO-2-METHYLPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or the triazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfonamides or triazoles.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-FLUORO-2-METHYLPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-FLUORO-2-METHYLPHENYL)-2-[(5-{[N-(4-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
  • **N-(3-FLUORO-2-METHYLPHENYL)-2-[(5-{[N-(4-BROMOPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Uniqueness

The unique combination of fluorinated aromatic rings, a triazole ring, and a sulfonamide group in N-(3-FLUORO-2-METHYLPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE may confer distinct chemical and biological properties, such as enhanced stability, binding affinity, and selectivity for certain targets.

Properties

Molecular Formula

C20H21F2N5O3S2

Molecular Weight

481.5 g/mol

IUPAC Name

N-(3-fluoro-2-methylphenyl)-2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21F2N5O3S2/c1-13-16(22)5-4-6-17(13)23-19(28)12-31-20-25-24-18(26(20)2)11-27(32(3,29)30)15-9-7-14(21)8-10-15/h4-10H,11-12H2,1-3H3,(H,23,28)

InChI Key

JQFDANAGAOFHMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)CSC2=NN=C(N2C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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